Tankyrase-IN-2

概要

説明

タンキラーゼ-IN-2は、タンキラーゼ酵素、特にタンキラーゼ1およびタンキラーゼ2を標的とする、選択的かつ強力な経口活性阻害剤です。これらの酵素はポリ(ADP-リボース)ポリメラーゼファミリーに属し、Wntシグナル伝達、テロメア維持、および有糸分裂を含むさまざまな細胞プロセスにおいて重要な役割を果たします。 タンキラーゼ-IN-2は、タンキラーゼ酵素の活性を阻害し、それによって腫瘍形成に関与する重要なシグナル伝達経路を調節する能力により、特にがん治療の分野で科学研究において有望であることが示されています .

作用機序

タンキラーゼ-IN-2は、タンキラーゼ酵素の触媒ドメインに結合することによってその効果を発揮し、それによってその活性を阻害します。この阻害は、標的タンパク質のポリADPリボシル化を阻害し、それらの安定化と蓄積につながります。タンキラーゼ-IN-2の主要な分子標的には、アクシンやβ-カテニンなどのWnt/β-カテニンシグナル伝達経路の構成要素が含まれます。 この経路を調節することによって、タンキラーゼ-IN-2は細胞の増殖、分化、および生存に影響を与えることができ、がん研究における貴重なツールとなります .

類似の化合物との比較

類似の化合物

XAV939: Wnt/β-カテニンシグナル伝達経路も標的とする別のタンキラーゼ阻害剤。タンキラーゼ-IN-2はより選択的かつ強力です。

G007-LK: 異なる化学構造を持つ強力なタンキラーゼ阻害剤ですが、類似の生物活性があります。

JW55: タンキラーゼ活性を阻害し、がん治療の可能性について研究されています。

タンキラーゼ-IN-2の独自性

タンキラーゼ-IN-2は、タンキラーゼ酵素に対して高い選択性と効力を有しているため、タンキラーゼ1に対してIC50値が10 nM、タンキラーゼ2に対して7 nMであることが際立っています . これにより、さまざまな生物学的プロセスにおけるタンキラーゼ酵素の役割を解明し、タンキラーゼ活性の調節不全に関連する疾患の標的療法を開発するための貴重なツールとなります。

準備方法

合成経路と反応条件

タンキラーゼ-IN-2の合成は、市販の出発物質から始まる複数の段階を伴います。重要なステップには、一般的に以下が含まれます。

コア構造の形成: タンキラーゼ-IN-2のコア構造は、一連の縮合および環化反応によって合成されます。これらの反応は、多くの場合、高収率と純度を実現するために、特定の触媒と溶媒を必要とします。

官能基の修飾: 後続のステップには、化合物の効力と選択性を向上させるために、さまざまな官能基の導入が含まれます。これには、制御された条件下でのハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。

精製: 最終生成物は、再結晶、クロマトグラフィー、または蒸留などの手法を使用して精製され、所望の純度と品質が確保されます。

工業生産方法

工業的な設定では、タンキラーゼ-IN-2の生産には、実験室の合成手順のスケールアップが含まれます。これには、反応条件の最適化、より大きな反応器の使用、および効率を高め、コストを削減するための連続フロープロセスの実装が含まれます。高性能液体クロマトグラフィーや質量分析などの品質管理対策が採用され、最終製品の一貫性と純度が確保されます。

化学反応の分析

反応の種類

タンキラーゼ-IN-2は、以下を含むさまざまな化学反応を受けることができます。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体になり、これは異なる生物活性を有する可能性があります。

還元: 還元反応は、タンキラーゼ-IN-2の官能基を修飾し、その阻害活性を変化させる可能性があります。

置換: 求核置換または求電子置換などの置換反応は、分子に新しい官能基を導入して、その特性を強化することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があり、多くの場合、酸性または塩基性条件で使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、無水条件下で使用されます。

置換: ハロゲン、ハロアルカン、またはアシルクロリドなどの試薬は、触媒の存在下、または特定の温度と圧力の条件下で使用されます。

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化されたまたはケトン誘導体を生成する可能性があり、置換反応は潜在的に強化された生物活性を有するさまざまな置換されたアナログを生成する可能性があります。

科学研究への応用

タンキラーゼ-IN-2は、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Structural Insights

Recent studies have elucidated the structural basis for tankyrase activation through polymerization, which is essential for its catalytic function. The polymerization involves the sterile alpha motif (SAM) domain and adjacent catalytic domains, facilitating substrate binding and catalytic activation . Understanding this mechanism allows for better design and application of inhibitors like Tankyrase-IN-2.

Cancer Treatment

This compound has shown promise as a therapeutic agent in several cancer types due to its ability to inhibit Wnt signaling:

- Colon Cancer : Inhibition of tankyrases leads to Axin stabilization, reducing β-catenin levels and consequently inhibiting tumor growth .

- Breast Cancer : Studies indicate that this compound can block Wnt signaling pathways that are often dysregulated in breast cancer cells .

- Lung Cancer : Altered expression levels of tankyrases have been linked to various lung cancers, suggesting that inhibitors could provide therapeutic benefits .

Neurodegenerative Diseases

Emerging research suggests that tankyrase inhibitors may also have applications in neurodegenerative diseases such as Alzheimer's disease. By modulating Wnt signaling pathways and reducing neuroinflammation, this compound could potentially slow disease progression .

Fibrosis and Metabolic Disorders

Inhibiting tankyrases has been associated with reduced fibrosis in kidney injury models, indicating potential applications for treating fibrotic diseases . Additionally, tankyrase inhibition may influence glucose metabolism, presenting opportunities for addressing metabolic disorders like diabetes .

In Vivo Studies

Research involving genetically modified mice lacking tankyrases demonstrated that these proteins are not essential for telomere maintenance but are crucial for normal growth and development. This highlights the potential of this compound in studying telomere-related diseases while providing insights into its broader implications in growth regulation .

Clinical Trials

Several clinical trials are currently exploring the efficacy of tankyrase inhibitors, including this compound, in various cancer types. These studies aim to establish reliable therapeutic benefits and optimal dosing regimens to maximize patient outcomes .

類似化合物との比較

Similar Compounds

XAV939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway. Tankyrase-IN-2 is more selective and potent.

G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity.

JW55: Inhibits tankyrase activity and has been studied for its potential in cancer therapy.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency for tankyrase enzymes, with IC50 values of 10 nM for tankyrase 1 and 7 nM for tankyrase 2 . This makes it a valuable tool for dissecting the roles of tankyrase enzymes in various biological processes and for developing targeted therapies for diseases involving dysregulated tankyrase activity.

生物活性

Tankyrase-IN-2 is a potent inhibitor of tankyrases, a family of poly(ADP-ribose) polymerases (PARPs) that play crucial roles in various cellular processes, including telomere maintenance, Wnt signaling, and mitotic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Tankyrases and Their Functions

Tankyrases (TNKS1 and TNKS2) are involved in the regulation of multiple cellular pathways:

- Telomere Maintenance : Tankyrases facilitate the degradation of telomere-binding proteins such as TRF1, thereby influencing telomere length and stability.

- Wnt Signaling Pathway : They regulate the degradation of AXIN, a key component in the β-catenin destruction complex, which is pivotal for Wnt signaling. Inhibition of tankyrases stabilizes AXIN, leading to reduced β-catenin activity and subsequent inhibition of Wnt target genes.

- Mitosis Regulation : Tankyrases are essential for proper mitotic spindle formation and sister chromatid separation during cell division.

Inhibition by this compound

This compound functions by selectively inhibiting tankyrase activity. The compound binds to the catalytic domain of tankyrases, preventing their interaction with substrates involved in critical signaling pathways. This inhibition leads to:

- Stabilization of AXIN and increased degradation of β-catenin.

- Disruption of oncogenic signaling pathways associated with various cancers.

Case Studies

- Lung Cancer : A study demonstrated that TNKS2 overexpression correlates with poor prognosis in non-small cell lung cancer (NSCLC). Inhibition by this compound led to decreased β-catenin activity, suggesting its potential as a therapeutic agent in NSCLC treatment .

- Colorectal Cancer : Research indicated that tankyrase inhibitors, including this compound, enhance chemosensitivity in colorectal cancer cells by antagonizing Wnt signaling pathways. This effect was attributed to the stabilization of AXIN and subsequent inhibition of tumor growth .

Table 1: Biological Activity of this compound

特性

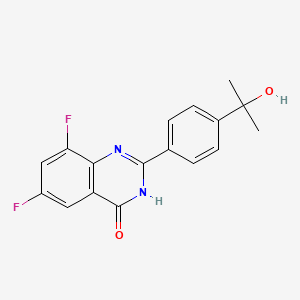

IUPAC Name |

6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYLOWAINBPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。